molecular formula C16H16N2O2 B5754214 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide

3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide

Cat. No. B5754214
M. Wt: 268.31 g/mol
InChI Key: JUBGLFVLKXXCOW-CMDGGOBGSA-N
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Description

3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is not fully understood. However, it has been proposed that this compound may exert its biological activities by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, it has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide have been extensively studied in vitro and in vivo. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been found to have antifungal activity against various fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide in lab experiments is its diverse biological activities. This compound has been shown to have potential therapeutic applications in various disease conditions, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the elucidation of the molecular targets and mechanism of action of this compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
Conclusion:
In conclusion, 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound exhibits diverse biological activities, including anti-inflammatory, anticancer, and antifungal activities. Although the mechanism of action of this compound is not fully understood, it has been proposed to interact with various molecular targets in the body. Further research is needed to investigate the potential therapeutic applications of this compound and to elucidate its mechanism of action.

Synthesis Methods

The synthesis of 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide involves the reaction between 2-methoxybenzaldehyde and 3-pyridinecarboxaldehyde with acryloyl chloride in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 60-70%. The purity of the compound can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

The potential therapeutic applications of 3-(2-methoxyphenyl)-N-(3-pyridinylmethyl)acrylamide have been widely studied in the scientific research community. This compound has been found to exhibit anti-inflammatory, anticancer, and antifungal activities. It has also been shown to have potential as a neuroprotective agent and as a modulator of the immune system.

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-15-7-3-2-6-14(15)8-9-16(19)18-12-13-5-4-10-17-11-13/h2-11H,12H2,1H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBGLFVLKXXCOW-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-methoxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

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